molecular formula C19H14O7 B1238474 5-Methoxysterigmatocystin CAS No. 22897-08-1

5-Methoxysterigmatocystin

Cat. No.: B1238474
CAS No.: 22897-08-1
M. Wt: 354.3 g/mol
InChI Key: VVRUNWFPOWIBDY-WPCRTTGESA-N
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Description

5-Methoxysterigmatocystin: is a mycotoxin produced by certain species of the Aspergillus genus. It is structurally related to sterigmatocystin and is known for its cytotoxic and genotoxic properties. This compound has been found in various environments, including indoor occupational and living areas, primarily through inhalation of contaminated dust .

Biochemical Analysis

Biochemical Properties

5-Methoxysterigmatocystin plays a significant role in biochemical reactions, primarily through its interactions with various enzymes and proteins. It has been observed to interact with DNA, causing damage that can lead to mutations and cancer. The compound induces phosphorylation of checkpoint proteins such as Chk2, which is involved in DNA damage response . Additionally, this compound interacts with enzymes involved in detoxification processes, such as cytochrome P450 enzymes, which attempt to metabolize and neutralize the toxin .

Cellular Effects

The effects of this compound on cells are profound. It has been shown to induce cytotoxicity and genotoxicity in various cell lines, including HepG2 (liver cancer cells) and A549 (lung cancer cells) . The compound disrupts cell signaling pathways, leading to apoptosis (programmed cell death) and necrosis. It also affects gene expression by causing DNA strand breaks, which activate repair mechanisms and can result in mutations if not properly repaired . Furthermore, this compound influences cellular metabolism by interfering with mitochondrial function, leading to reduced ATP production and increased oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to DNA, causing structural damage that triggers the activation of DNA repair pathways . The compound also inhibits certain enzymes, such as topoisomerases, which are essential for DNA replication and transcription . Additionally, this compound can activate signaling pathways that lead to cell cycle arrest and apoptosis, primarily through the activation of p53, a tumor suppressor protein .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable but can degrade under certain conditions, such as exposure to light and heat . Long-term exposure to this compound has been shown to cause persistent DNA damage and alterations in cell function, including changes in gene expression and metabolic activity . These effects are often more pronounced with prolonged exposure, highlighting the importance of studying the temporal dynamics of this toxin.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild cytotoxicity and genotoxicity, while higher doses can lead to severe toxicity and adverse effects . In rat models, for example, high doses of this compound have been associated with significant DNA damage in lung tissues and increased levels of pro-inflammatory cytokines . Threshold effects have been observed, indicating that there is a critical concentration above which the toxic effects become markedly more severe.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to detoxification and biotransformation. It is metabolized by cytochrome P450 enzymes, which convert it into more water-soluble forms that can be excreted from the body . This process, however, can also produce reactive intermediates that contribute to its genotoxic effects. The compound’s impact on metabolic flux includes alterations in the levels of various metabolites, such as glutathione, which is crucial for cellular antioxidant defense .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methoxysterigmatocystin can be synthesized through microbial fermentation. The mycotoxin is isolated from the mycelium of Aspergillus species. The fermentation process involves cultivating the fungus under specific conditions to produce the desired compound .

Industrial Production Methods: the compound can be produced in laboratory settings for research purposes through controlled fermentation processes .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxysterigmatocystin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deoxygenated products .

Comparison with Similar Compounds

    Sterigmatocystin: Structurally related and also produced by Aspergillus species.

    Aflatoxins: Another group of mycotoxins produced by Aspergillus species.

Uniqueness: 5-Methoxysterigmatocystin is unique due to its higher cytotoxicity compared to sterigmatocystin. It is also more potent in inducing DNA damage, particularly double-strand breaks, which makes it a valuable compound for studying genotoxicity and DNA repair mechanisms .

Properties

IUPAC Name

(3S,7R)-15-hydroxy-11,18-dimethoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,4,9,11,14,16,18-heptaen-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O7/c1-22-10-4-3-9(20)14-16(21)15-11(23-2)7-12-13(18(15)26-17(10)14)8-5-6-24-19(8)25-12/h3-8,19-20H,1-2H3/t8-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRUNWFPOWIBDY-WPCRTTGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)O)C(=O)C3=C(C=C4C(=C3O2)C5C=COC5O4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C(=C(C=C1)O)C(=O)C3=C(C=C4C(=C3O2)[C@@H]5C=CO[C@@H]5O4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101018081
Record name 5-Methoxysterigmatocystin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101018081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22897-08-1
Record name 5-Methoxysterigmatocystin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22897-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxysterigmatocystin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022897081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxysterigmatocystin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=178249
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Methoxysterigmatocystin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101018081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHOXYSTERIGMATOCYSTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QW57FXA2G2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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